methyl 1-(2-fluorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 1-(2-fluorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate is a complex organic compound that features a pyrazole ring substituted with a fluorobenzyl group, a thiomorpholinosulfonyl group, and a carboxylate ester
Preparation Methods
The synthesis of methyl 1-(2-fluorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using 2-fluorobenzyl halides.
Attachment of the Thiomorpholinosulfonyl Group: This step involves the reaction of the pyrazole intermediate with thiomorpholinosulfonyl chloride under basic conditions.
Esterification: The final step is the esterification of the carboxylic acid group to form the methyl ester.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Methyl 1-(2-fluorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Methyl 1-(2-fluorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of methyl 1-(2-fluorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.
Comparison with Similar Compounds
Methyl 1-(2-fluorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:
Methyl 1-(2-chlorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate: This compound has a chlorobenzyl group instead of a fluorobenzyl group, which may affect its reactivity and biological activity.
Methyl 1-(2-fluorobenzyl)-3-(morpholinosulfonyl)-1H-pyrazole-4-carboxylate: The thiomorpholinosulfonyl group is replaced with a morpholinosulfonyl group, potentially altering its chemical properties and applications.
Properties
IUPAC Name |
methyl 1-[(2-fluorophenyl)methyl]-3-thiomorpholin-4-ylsulfonylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O4S2/c1-24-16(21)13-11-19(10-12-4-2-3-5-14(12)17)18-15(13)26(22,23)20-6-8-25-9-7-20/h2-5,11H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFJVACHAKRXGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1S(=O)(=O)N2CCSCC2)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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